CIK1 protein
Description
Properties
CAS No. |
148685-20-5 |
|---|---|
Molecular Formula |
C15H21N3O4 |
Synonyms |
CIK1 protein |
Origin of Product |
United States |
Historical Context and Discovery of Cik1 Protein
Initial Identification and Characterization in Saccharomyces cerevisiae
The CIK1 gene was first isolated and described in the early 1990s through a genetic screen aimed at identifying genes important for the function of the spindle pole body (SPB), the yeast equivalent of the centrosome, and microtubules. nih.gov This screen sought mutants that exhibited defects in both chromosome stability and karyogamy, the process of nuclear fusion during mating. nih.gov The mutants were termed "cik" for c hromosome i nstability and k aryogamy. nih.gov
This investigation led to the cloning and characterization of the CIK1 gene. nih.gov Sequence analysis of the gene predicted that the resulting CIK1 protein is composed of 594 amino acids. nih.gov A significant structural feature identified within the protein is a central coiled-coil domain spanning approximately 300 amino acids. nih.gov This domain is a common motif in proteins and is often involved in protein-protein interactions.
Further experiments utilizing CIK1-β-galactosidase fusion proteins and specific antibodies confirmed the localization of the this compound. nih.gov It was found to be associated with the spindle pole body region in yeast cells. nih.gov This localization provided a direct link between the protein and the microtubule-organizing center of the cell.
Early Insights into Spindle and Microtubule Functions
The initial studies of CIK1 provided critical early insights into its role in the cell. Experiments involving the deletion of the CIK1 gene (creating a cik1-delta strain) revealed its importance for the proper formation and/or maintenance of the spindle apparatus. nih.gov Yeast cells lacking CIK1 displayed longer and slightly more abundant microtubule bundles compared to wild-type cells, suggesting a role in organizing microtubule arrays. nih.gov
These findings established CIK1 as a spindle pole body-associated component crucial for the correct organization of microtubules and the establishment of a functional spindle during vegetative growth. nih.gov Moreover, the CIK1 gene was found to be essential for karyogamy. nih.gov The levels of this compound at the spindle pole body were observed to increase dramatically in response to mating pheromone (α-factor) treatment. nih.gov This suggested that the microtubule-organizing center undergoes molecular changes to prepare for specific microtubule-dependent functions, such as nuclear fusion during the yeast life cycle. nih.gov The this compound is known to interact stably and specifically with Kar3p, a kinesin-associated protein, which is crucial for its function. yeastgenome.org
Molecular Architecture and Biochemical Properties of Cik1 Protein
Genetic Basis and Transcriptional Variants of CIK1
The expression and function of CIK1 are governed by its genetic locus and the generation of distinct transcriptional variants.
The CIK1 gene in Saccharomyces cerevisiae is systematically named YMR198W. yeastgenome.org It is classified as an open reading frame (ORF) and is a verified gene in the Saccharomyces Genome Database (SGD). yeastgenome.org CIK1 has a paralog, VIK1, which arose from a whole genome duplication event. yeastgenome.org The CIK1 gene locus is involved in processes such as the establishment of mitotic spindle orientation, karyogamy, meiotic nuclear division, mitotic sister chromatid segregation, mitotic spindle organization, nuclear migration, and the regulation of mitotic spindle organization. thebiogrid.org
Studies have identified and characterized functionally distinct isoforms of the CIK1 protein. nih.govnih.gov There are two main developmentally regulated isoforms: a longer form (Cik1L) expressed during vegetative growth and a shorter form (Cik1S) expressed during mating. nih.govnih.gov These isoforms arise from alternate transcriptional start sites. nih.govnih.gov
The Cik1L isoform, present during vegetative growth, is larger and contains an N-terminal domain that includes a putative nuclear localization signal (NLS). nih.gov This NLS is absent in the shorter Cik1S isoform, which is expressed when cells are exposed to mating pheromone. nih.gov
Functionally, these isoforms exhibit distinct roles. nih.govnih.gov Cik1L is required for accurate chromosome segregation and growth at high temperatures, localizing to the nucleus and spindle pole body (SPB). nih.gov Cells expressing only Cik1S show increased rates of chromosome loss and are temperature-sensitive. nih.gov Conversely, the Cik1S isoform is essential for karyogamy, the nuclear fusion process during mating. nih.govnih.gov Cells expressing only Cik1L have defects in nuclear fusion. nih.gov
Here is a summary of the CIK1 isoforms:
| Isoform | Expression Context | N-terminal Domain | Nuclear Localization Signal (NLS) | Primary Localization | Key Function(s) |
| Cik1L | Vegetative Growth | Present | Present | Nucleus, SPB | Chromosome Segregation, Mitotic Spindle Organization |
| Cik1S | Mating | Absent | Absent | Cytoplasm, SPB | Karyogamy |
The transcription of the CIK1 gene is regulated in a cell cycle-dependent manner during vegetative growth, peaking in mitosis. nih.gov This cyclical expression is similar to that of B-type cyclins like Clb2. nih.gov The Cik1L protein levels are low when the Anaphase Promoting Complex/Cyclosome (APC/C) is active in the cell cycle and rise as cells enter mitosis. nih.gov
During mating, CIK1 transcription is induced upon exposure to mating pheromone, such as α factor. nih.govcolumbia.edu This induction leads to the expression of the shorter Cik1S isoform from an alternate transcriptional start site. nih.govnih.gov The transcription factor Kar4, along with Ste12, is known to regulate the transcriptional induction of CIK1 during mating. columbia.edu Kar4 and Ste12 may jointly bind to the CIK1 promoter. columbia.edu The use of alternate core promoters in the CIK1 gene in response to environmental changes, such as α factor treatment, has been experimentally validated, leading to a shift in transcription initiation sites. researchgate.net
Protein Domain Organization and Structural Features
The function of CIK1 is dictated by its specific protein domain organization, enabling interactions with other proteins and cellular structures.
The this compound is characterized by a significant central coiled-coil domain, estimated to be around 300 amino acids in length. nih.govnih.gov Coiled-coil domains are structural motifs known to mediate protein-protein interactions. ebi.ac.uk
A key interaction partner of CIK1 is the kinesin-14 motor protein Kar3. nih.govnih.govmolbiolcell.org CIK1 and Kar3 associate in a highly specific manner along the lengths of their respective coiled-coil domains, forming a tight heterodimeric complex. nih.govmolbiolcell.org This interaction is critical for the function of Kar3, as CIK1 acts as an accessory protein. nih.govnih.govmolbiolcell.org While both CIK1 and Kar3 contain coiled-coil domains, studies suggest that neither protein readily forms homodimers through these domains; instead, they preferentially form a heterodimer. nih.govnih.gov The formation of the Kar3-CIK1 heterodimer involves structural changes in Kar3 upon dimerization with CIK1. nih.gov
The interaction between CIK1 and Kar3 has been mapped using techniques like the yeast two-hybrid system, confirming that segments of the CIK1 coiled-coil domain are sufficient for interaction with Kar3. nih.gov
CIK1, in association with Kar3, interacts with microtubules. nih.govmolbiolcell.orgelifesciences.org While Kar3 possesses a motor domain with microtubule-binding activity, CIK1 also contributes to the interaction with microtubules. molbiolcell.orgelifesciences.org
CIK1 contains a motor homology domain, particularly in its C-terminal region, which retains microtubule binding properties despite lacking a nucleotide-binding site required for ATP hydrolysis and motor activity. elifesciences.orgebi.ac.uknih.gov This non-catalytic domain in CIK1 plays a crucial role in modulating the interaction of the Kar3-CIK1 heterodimer with microtubules. elifesciences.orgnih.gov
The interaction with CIK1 alters the behavior of Kar3 on microtubules. nih.gov The Kar3-CIK1 complex exhibits minus-end-directed motility and can depolymerize microtubules from the plus end. elifesciences.orgnih.gov CIK1 is proposed to target Kar3 to the microtubule plus end, where it then utilizes its motor activity for depolymerization. nih.gov The non-catalytic domain of CIK1 acts as a "foothold," allowing the Kar3-CIK1 motor to move processively along microtubules. elifesciences.org This mechanism enables the complex to move long distances without detaching, supporting functions like chromosome segregation and nuclear fusion. molbiolcell.orgelifesciences.org
The localization of the Kar3-CIK1 heterodimer to the nucleus is mediated by the nuclear localization sequence present in the Cik1L isoform. nih.govbiorxiv.org Within the nucleus, the Kar3-CIK1 complex is involved in generating spindle forces, organizing interpolar microtubules, capturing kinetochores, and transporting chromosomes. biorxiv.org
Here is a summary of the key domains and their roles:
| Domain | Location in this compound | Key Interaction Partner(s) | Primary Role(s) |
| Coiled-Coil Domain | Central | Kar3 | Protein-protein interaction, Heterodimer formation |
| Motor Homology Domain | C-terminal | Microtubules | Microtubule binding, Modulating Kar3 interaction |
| Nuclear Localization Signal (NLS) | N-terminal (Cik1L only) | - | Nuclear import of the Kar3-Cik1L complex |
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are crucial biochemical processes that alter protein function, stability, localization, and interactions after protein synthesis. abcam.comthermofisher.comwikipedia.org CIK1 is subject to PTMs that regulate its activity and cellular levels. nih.govthebiogrid.org
Ubiquitination Pathways and Proteasomal Degradation
Ubiquitination is a PTM involving the attachment of ubiquitin molecules to a protein substrate, often marking it for degradation by the proteasome. thermofisher.comthermofisher.commdpi.com This process is carried out by a cascade of enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). thermofisher.comthermofisher.com Polyubiquitination, the attachment of multiple ubiquitin molecules, typically targets a protein for degradation by the 26S proteasome. thermofisher.comthermofisher.commdpi.com
CIK1 is a target for ubiquitination and subsequent proteasomal degradation. nih.govthebiogrid.orgcsus.edu Specifically, the longer isoform, Cik1L, expressed during vegetative growth, is ubiquitinated by the Anaphase Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase. nih.govthebiogrid.org The APC/C, in conjunction with its activator subunit Cdh1, targets Cik1L for degradation by the proteasome at the end of mitosis. nih.gov This regulated degradation of Cik1L is similar to that of other APC/CCdh1 targets and is likely important for the proper assembly and disassembly of the mitotic spindle throughout the cell cycle. nih.gov The N-terminal domain present in Cik1L is required for its ubiquitination by the APC/C. nih.gov
Intermolecular Interactions and Complex Formation of Cik1 Protein
Heterodimerization with Kinesin-14 Kar3 Protein
CIK1 forms a tight and specific heterodimer with the minus-end-directed kinesin-14 motor protein Kar3. uniprot.orgmolbiolcell.org This dimerization is critical for Kar3's in vivo functions, as neither protein is typically observed as a homodimer in the cellular context. nih.gov
Structural Basis of Kar3-CIK1 Complex Formation
The interaction between Kar3 and CIK1 is mediated primarily through their central coiled-coil domains. nih.govmolbiolcell.org Two-hybrid analyses and biochemical experiments have demonstrated that these regions associate in a highly specific manner along their lengths. molbiolcell.org While both Kar3 and CIK1 contain predicted coiled-coil regions capable of homodimerization in isolation, they preferentially associate with each other to form a heterodimer. nih.govmolbiolcell.org Structural analysis, including circular dichroism spectroscopy and electron microscopy, of the Kar3/CIK1 nonmotor region indicates increased helicity and the presence of a visible stalk structure upon dimerization, suggesting that CIK1 induces significant structural changes in Kar3. nih.govnih.gov The CIK1 and Kar3 stalk regions specifically associate to form the heterodimeric coiled coil. nih.gov The Kar3-CIK1 complex has been determined to have a heterodimeric structure containing one subunit of Kar3 and one subunit of CIK1. molbiolcell.orgmolbiolcell.org
Functional Consequences of Kar3-CIK1 Dimerization on Motor Activity
The dimerization of Kar3 with CIK1 has profound functional consequences on the motor activity of Kar3. The Kar3/CIK1 complex exhibits a significantly faster microtubule gliding velocity compared to Kar3 alone. nih.govnih.gov Kar3/CIK1 moves on microtubules at a velocity of 2–2.4 μm min⁻¹, which is 2–5-fold faster than Kar3 alone. nih.govnih.gov This structural change upon dimerization with CIK1 alters the motor velocity and is likely crucial for regulating Kar3 activity in vivo. nih.govnih.gov The Kar3-CIK1 complex also promotes microtubule shortening, predominantly from the plus-end, and can destabilize microtubules. nih.govuniprot.orguniprot.org The ATPase activity of Kar3 is stimulated by microtubule binding, and the kcat for MgATP hydrolysis is higher for the Kar3-CIK1 complex (2.8 sec⁻¹) compared to Kar3 alone (0.49 sec⁻¹). uniprot.org
Here is a table summarizing the motor activity of Kar3 and Kar3-CIK1 complex:
| Motor Complex | Microtubule Gliding Velocity (μm/min) | kcat with MgATP (sec⁻¹) | Microtubule Effect |
| Kar3 | 0.49 - 1.2 | 0.49 | Destabilizes (minus-end) |
| Kar3-CIK1 | 2.0 - 2.4 | 2.8 | Destabilizes (plus-end) |
Differential Interactions with Kar3 Paralogs: CIK1 vs. VIK1
Kar3 can form distinct functional complexes with two different non-motor proteins, CIK1 and VIK1, which are paralogs that arose from a whole-genome duplication event in S. cerevisiae. nih.govnih.govmolbiolcell.orgyeastgenome.org These two accessory proteins confer distinct functions and localization to Kar3. semanticscholar.orgbiorxiv.orgresearchgate.net
Comparative Analysis of CIK1-Kar3 and VIK1-Kar3 Complexes
Here is a comparative table of Kar3-CIK1 and Kar3-VIK1 complex kinetics:
| Motor Complex | kcat with MgATP (sec⁻¹) | KM,ATP (μM) | K1/2,MT (μM) |
| Kar3-CIK1 | 2.8 | 18.6 | Similar |
| Kar3-VIK1 | 3.7 | 15 | Similar |
Distinct Contributions of CIK1 and VIK1 to Kar3 Localization and Activity
A key difference between CIK1 and VIK1 is their role in directing Kar3's subcellular localization and activity throughout the cell cycle. Kar3-CIK1 is primarily found in the nucleus, while Kar3-VIK1 is predominantly cytosolic during mitotic growth. nih.govmolbiolcell.orgbiorxiv.org This compartmental separation allows the two complexes to mediate distinct, yet complementary, functions. molbiolcell.org
Studies using cell cycle synchronization and microtubule dynamics reconstitution assays have revealed the specific activities of each complex. Kar3-CIK1 promotes microtubule catastrophes and pauses in G1 and increases catastrophes in metaphase and anaphase. nih.govbiorxiv.orgresearchgate.net CIK1 is also necessary for Kar3 to track microtubule plus-ends during S phase and metaphase, but surprisingly, not during anaphase. nih.govbiorxiv.orgresearchgate.net In contrast, Kar3-VIK1 induces microtubule catastrophes in S phase and metaphase and limits microtubule polymerization in G1 and anaphase. nih.govbiorxiv.orgresearchgate.net VIK1 is also crucial for the localization of Kar3 to spindle pole bodies (SPBs), whereas CIK1 contributes to Kar3 localization along the spindle. nih.govsemanticscholar.orgbiorxiv.orgnih.gov The interaction with CIK1, but not VIK1, is essential for the interaction between Kar3 and the kinetochore protein Nnf1, highlighting CIK1's specific role in mediating Kar3-kinetochore interactions and facilitating bipolar attachment of chromosomes. plos.org
Here is a summary of the distinct contributions of CIK1 and VIK1 to Kar3 localization and activity:
| Feature | Kar3-CIK1 Complex | Kar3-VIK1 Complex |
| Primary Localization | Nucleus | Cytoplasm |
| Microtubule Catastrophes | Promotes (G1, metaphase, anaphase) | Induces (S phase, metaphase) |
| Microtubule Polymerization | - | Limits (G1, anaphase) |
| Plus-End Tracking | Necessary (S phase, metaphase) | Less involved |
| SPB Localization | Contributes (along spindle) | Crucial (to SPBs) |
| Kinetochore Interaction | Essential | Not essential |
Broader Protein-Protein Interaction Networks of CIK1 Protein
Beyond its well-characterized interactions with Kar3 and its paralog VIK1, CIK1 is involved in a broader network of protein-protein interactions that contribute to its diverse functions. Databases and large-scale studies have identified numerous potential interaction partners for CIK1 through various methods, including affinity capture-MS, two-hybrid screens, and genetic interaction studies. yeastgenome.orgstring-db.orgthebiogrid.org
CIK1 has been shown to interact with proteins involved in microtubule organization, spindle formation, chromosome segregation, and even processes like ER-associated degradation (ERAD). uniprot.orgnih.govmolbiolcell.orgyeastgenome.orgplos.orgstring-db.org Genetic interaction studies indicate both negative and positive genetic relationships between CIK1 and genes encoding components of the proteasome, spindle pole body proteins, and other factors involved in cell cycle progression and genomic stability. molbiolcell.orgyeastgenome.orgthebiogrid.orgresearchgate.net These interactions underscore CIK1's role as a central hub connecting the microtubule cytoskeleton with various cellular machineries, highlighting its multifaceted involvement in maintaining cellular integrity and function.
Identified Interaction Partners Beyond Kinesin Motors
Beyond its primary association with the kinesin motor protein Kar3, CIK1 has been found to interact with other proteins, contributing to its diverse functions. One notable interaction partner is Bim1, the yeast homolog of EB1, an end-binding protein. CIK1, in complex with Kar3, forms a high-affinity complex with Bim1. This interaction is facilitated, in part, by a KLTF peptide motif located in the N-terminus of CIK1, which is part of a tripartite binding interface for Bim1. nih.gov The formation of the Bim1-CIK1-Kar3 complex is important for efficient metaphase spindle assembly and kinetochore bi-orientation. nih.gov The association of CIK1 with the spindle is significantly reduced in the absence of Bim1, highlighting the dependence of CIK1-Kar3 on Bim1 for microtubule association under certain conditions. nih.gov
Another protein identified as interacting with CIK1 is Vik1. CIK1 and Vik1 are paralogs that arose from a whole genome duplication event and both interact with Kar3. molbiolcell.orgembopress.orgyeastgenome.org While both form heterodimers with Kar3 (Kar3-CIK1 and Kar3-Vik1), these complexes have distinct localizations and functions during the cell cycle. nih.govbiorxiv.org During vegetative growth, Kar3-CIK1 is primarily nuclear, while Kar3-Vik1 is cytoplasmic. nih.govbiorxiv.org This suggests that while Vik1 is a Kar3-interacting protein like CIK1, it represents a separate interaction module for Kar3, distinct from the CIK1-mediated interactions.
Genetic interaction studies have also revealed connections between CIK1 and other proteins. For instance, CIK1 has genetic interactions with CIN8 and KIP1, other kinesin motor proteins, although the nature of these interactions can differ from those of its paralog, VIK1. embopress.org Additionally, BioGRID data indicates interactions with a wide range of proteins, including those involved in chromosome segregation, spindle organization, and other cellular processes. uniprot.orgthebiogrid.orgthebiogrid.org These genetic interactions suggest functional relationships and dependencies beyond direct physical binding.
Table 1 provides a summary of identified interaction partners of this compound beyond Kar3:
| Interaction Partner | Type of Interaction (e.g., Physical, Genetic) | Notes | Source(s) |
| Bim1 (yeast EB1) | Physical, Complex Formation | Forms a high-affinity complex with CIK1-Kar3. Involved in spindle assembly and kinetochore function. | nih.govnih.gov |
| Vik1 | Physical (with Kar3), Functional Distinction | Forms a separate complex with Kar3 (Kar3-Vik1) with distinct localization and functions compared to Kar3-CIK1. | nih.govbiorxiv.orgmolbiolcell.org |
| CIN8 | Genetic | Shows genetic interactions with CIK1. | embopress.org |
| KIP1 | Genetic | Shows genetic interactions with CIK1. | embopress.org |
| RTT109 | Genetic | Shows negative genetic interaction with CIK1. | thebiogrid.org |
| YKE4 | Genetic | Shows negative genetic interaction with CIK1. | thebiogrid.org |
Systematic Mapping of CIK1 Interaction Networks
Systematic approaches have been employed to map the interaction networks involving this compound, providing a broader understanding of its cellular context and functions. Large-scale genetic interaction studies, such as those conducted in Saccharomyces cerevisiae, have been instrumental in identifying a wide array of genes that show significant genetic interactions with CIK1. embopress.orgthebiogrid.orgthebiogrid.orgresearchgate.net These studies involve creating double mutants and assessing their fitness or phenotype, inferring functional relationships between the mutated genes.
For example, a global genetic interaction network for Saccharomyces cerevisiae identified numerous negative and positive genetic interactions for CIK1. thebiogrid.orgresearchgate.net Negative genetic interactions often suggest that the two genes function in parallel pathways, and mutating both leads to a more severe phenotype than mutating either gene alone. Positive genetic interactions can indicate that the genes function in the same pathway or complex. Analysis of these genetic interaction profiles can help in assembling hierarchical models of cell function and identifying modules corresponding to specific cellular processes. thebiogrid.orgresearchgate.net
Databases like BioGRID compile protein-protein interaction data from various sources, including high-throughput studies, providing a comprehensive view of CIK1's interactome. uniprot.org These databases integrate data from experiments such as co-purification, yeast two-hybrid screens, and genetic interactions. The STRING database also provides a platform for exploring protein interaction networks, incorporating evidence from experiments, databases, text mining, co-expression, and genomic context. string-db.org The STRING network for CIK1 in Saccharomyces cerevisiae shows connections not only to kinesins like Kar3, Kip1, Kip3, and Cin8 but also to other proteins involved in spindle function and cell cycle progression, such as Bim1, Kar1, Cdc31, and Sgo1. string-db.org
Systematic mapping efforts have highlighted that CIK1's interactions extend beyond its role with Kar3 in microtubule-based processes. For instance, studies investigating microtubule plus-end networks have identified Bim1 as a key interactor that is critical for CIK1-Kar3 function in mitosis. nih.gov These systematic analyses, combining genetic and physical interaction data, provide valuable insights into the complex web of associations that CIK1 is involved in, underscoring its multifaceted roles in cellular organization and division.
Cellular Functions and Biological Pathways Mediated by Cik1 Protein
Roles in Mitotic Cell Division and Chromosome Dynamics
CIK1, as part of the Kar3-CIK1 complex, contributes significantly to the proper formation and function of the mitotic spindle, which is critical for accurate chromosome segregation. plos.orgnih.govrupress.orgnih.gov
Regulation of Mitotic Spindle Assembly and Organization
The Kar3-CIK1 motor complex is involved in the assembly and organization of the mitotic spindle. It cross-links antiparallel microtubules to align them along the spindle axis during mitotic metaphase. uniprot.org The motor activity of Kar3, guided by CIK1, helps in pulling splayed microtubules into alignment as the motor travels polewards. uniprot.org The Kar3-CIK1 complex efficiently organizes microtubules into a functional spindle midzone, which is necessary for plus-end directed kinesin-5 motors to exert outward forces for spindle bipolarity. nih.gov CIK1's association with the spindle is significantly reduced in the absence of Bim1, an EB1 protein, indicating that the Bim1-CIK1-Kar3 complex is important for initial metaphase spindle assembly and organization. rupress.orgmolbiolcell.org Loss of Bim1-binding by CIK1-Kar3 impairs microtubule bundle organization and dynamics. rupress.orgresearchgate.net Constitutive targeting of CIK1-Kar3 to microtubule plus ends can induce the formation of nuclear microtubule bundles. rupress.orgresearchgate.net
Contribution to Spindle Length Control and Morphology
The Kar3-CIK1 heterodimer is the predominant yeast kinesin-14 heterodimer that regulates spindle length and morphology. nih.gov In cells depleted of CIK1, metaphase spindle lengths were significantly shorter compared to wild-type cells. nih.gov Conversely, some studies indicate that upon depletion of CIK1, spindles can be longer than in wild-type cells and occasionally exceed the length of the cell, bending around the cell interior. nih.govbiorxiv.org This suggests a complex role for CIK1 in balancing forces that determine spindle length. In Kar3- and CIK1-depleted cells, the mean distance between SPBs of intact spindles was much shorter compared to non-depleted cells. nih.govbiorxiv.org
Chromosome Segregation Fidelity and Bi-orientation
CIK1 is required for accurate chromosome segregation during vegetative growth. nih.gov Cells lacking CIK1 exhibit mitotic defects, including an increased rate of chromosome loss and sensitivity to growth at high temperature. nih.gov The Kar3-CIK1 complex is crucial for high-fidelity chromosome segregation. rupress.org Loss of functional CIK1/Kar3 leads to syntelic attachments, where both sister kinetochores are attached by microtubules from the same spindle pole. plos.orgnih.gov This attachment is unable to generate tension on chromosomes. plos.orgnih.gov Inactivation of the spindle or tension checkpoint in cells with dysfunctional CIK1/Kar3 results in premature anaphase entry and co-segregation of sister chromatids. plos.orgnih.gov The CIK1/Kar3 complex is required for efficient metaphase spindle assembly and kinetochore bi-orientation. nih.govrupress.orgresearchgate.net The Bim1-CIK1-Kar3 complex supports tension establishment and sister chromatid bi-orientation. molbiolcell.org
Kinetochore Association and Function
CIK1 mediates the association of Kar3 with kinetochores. plos.orgnih.govnih.gov This association primarily occurs before chromosome bipolar attachment is established. plos.orgnih.govnih.gov Kar3 has been shown to bind to the kinetochore to promote its transport along astral microtubules towards spindle poles. plos.orgnih.gov The similar mitotic defects observed in cik1 and kar3 mutants suggest that CIK1 is likely involved in mediating the association of Kar3 with kinetochores. plos.orgnih.gov Kar3 has been found to interact with Nnf1, a kinetochore protein in the MIND complex. plos.orgnih.gov The CIK1/Kar3 complex might promote bipolar attachment by inducing the interaction between the DASH complex and kinetochores. plos.orgnih.gov CIK1 localizes along the extended spindles and as a haze near SPBs within the nucleus during anaphase, a pattern typical of proteins associated with kinetochores. nih.govbiorxiv.org
Essential Functions in Karyogamy (Nuclear Fusion)
CIK1 is essential for karyogamy, the process of nuclear fusion during yeast mating. uniprot.orguniprot.orgnih.govnih.govannualreviews.org It functions together with Kar3 in the nuclear congression step, where the two haploid nuclei migrate towards each other before fusion. annualreviews.orgnih.gov
Mechanism of Nuclear Migration and Fusion during Mating
During mating, a shorter cytoplasmic isoform of CIK1 (Cik1S) is expressed, lacking a nuclear localization signal present in the mitotic form (Cik1L). nih.govnih.govnih.gov This allows Cik1S to target Kar3 to cytoplasmic microtubules and SPBs, which is essential for mating functions. nih.govnih.govnih.gov The Kar3-CIK1 complex is anchored to the SPB component Spc72 during mating. nih.gov SPB-anchored Kar3, with the help of CIK1, exerts pulling forces laterally on microtubules emanating from the SPB of the mating partner nucleus, driving the nuclei towards each other. nih.gov The motor activity of Kar3-CIK1 on cross-linked antiparallel cytoplasmic microtubules generates the force that pulls the nuclei together by sliding the microtubules past one another. uniprot.orgnih.gov Kar3-CIK1 is thought to promote the persistent depolymerization of associated microtubules at the shmoo tip and maintain their cortical interaction as they shorten, thereby pulling the nucleus to the site of fusion. molbiolcell.org The mating-specific Gα protein Gpa1 interacts with Kar3 and is required for pheromone-induced nuclear migration, potentially by acting as a cortical anchor for Kar3-CIK1 at the shmoo tip. molbiolcell.org
Involvement in Cytoplasmic Microtubule Dynamics during Karyogamy
Karyogamy, the fusion of nuclei during mating in Saccharomyces cerevisiae, is a process heavily reliant on the dynamic behavior of cytoplasmic microtubules. The CIK1 protein, forming a heterodimer with the minus-end-directed kinesin-14 motor Kar3 (Kar3-CIK1), plays an essential role in this process uniprot.orguniprot.orgasm.orgnih.govnih.govnih.govresearchgate.netnih.gov. The Kar3-CIK1 complex localizes to the spindle pole bodies (SPBs) and cytoplasmic microtubules that extend towards the mating partner nih.govnih.gov.
During karyogamy, Kar3-CIK1 facilitates the cross-linking of antiparallel cytoplasmic microtubules emanating from the SPBs of the two haploid nuclei uniprot.orguniprot.orgasm.org. The motor activity of Kar3, directed towards the minus end of microtubules, coupled with the depolymerization activity promoted by the complex, generates the forces necessary to pull the two nuclei together, leading to their fusion asm.orgnih.govnih.gov. Studies have indicated that CIK1 is specifically required for karyogamy, while the other Kar3 binding partner, Vik1, is not involved in this particular process nih.gov.
Modulation of Microtubule Cytoskeleton Dynamics
CIK1 significantly influences the dynamic properties of microtubules, impacting their assembly, disassembly, and interactions. This modulation is critical for its diverse cellular functions.
The Kar3-CIK1 heterodimer has been shown to actively regulate microtubule polymerization and depolymerization. Research indicates that Kar3-CIK1 promotes microtubule shortening, primarily acting from the microtubule plus-end uniprot.orguniprot.orgnih.govhymanlab.org. Unlike some other depolymerizing kinesins, Kar3-CIK1-promoted depolymerization does not appear to involve a microtubule catastrophe mechanism but rather a sequential release of tubulin subunits coupled to ATP hydrolysis nih.gov.
The effect of Kar3-CIK1 on microtubule dynamics can vary depending on the cell cycle phase. Studies using reconstituted microtubule dynamics in yeast lysates have shown that Kar3-CIK1 can promote catastrophes and pauses in G1 phase, while increasing catastrophe frequency in metaphase and anaphase biorxiv.orgnih.govresearchgate.netresearchgate.net. This suggests a temporally regulated control of microtubule stability by the complex.
CIK1 plays a crucial role in directing the localization and activity of Kar3 to microtubule plus-ends. CIK1 is necessary for the Kar3 motor to track the growing ends of microtubules, particularly during S phase and metaphase biorxiv.orgnih.govresearchgate.netresearchgate.net. This targeting mechanism is vital for the function of Kar3-CIK1 in regulating plus-end dynamics nih.gov.
The interaction between the Kar3-CIK1 complex and plus-end tracking proteins, such as Bim1 (the yeast homolog of EB1), is also important for efficient microtubule plus-end association and subsequent cellular processes like spindle assembly researchgate.netrupress.orgpnas.orgmolbiolcell.org. Disruptions in the interaction between Bim1 and CIK1 can lead to defects in microtubule organization and spindle assembly rupress.org.
The Kar3-CIK1 complex possesses microtubule cross-linking capabilities, which are essential for organizing microtubule arrays. During mitotic metaphase, Kar3-CIK1 contributes to spindle midzone assembly by cross-linking antiparallel microtubules to ensure their proper alignment along the spindle axis uniprot.orguniprot.org. This cross-linking activity, coupled with the motor's movement, helps in pulling splayed microtubules into alignment uniprot.org.
Beyond mitosis, the cross-linking activity of Kar3-CIK1 is critical during karyogamy, where it links the antiparallel cytoplasmic microtubules from the two mating nuclei, facilitating their approximation and fusion uniprot.orguniprot.orgasm.orgnih.gov.
Contributions to Other Cellular Processes
While prominently involved in karyogamy and mitotic spindle function, CIK1 also contributes to other cellular activities, particularly those involving nuclear positioning.
Although its role in nuclear migration is most extensively studied in the context of karyogamy, CIK1 also appears to contribute to nuclear positioning or migration during vegetative growth nih.govnih.govnih.govthebiogrid.orgyeastgenome.org. During vegetative growth, CIK1 localizes to the nuclear face of the SPB and is involved in regulating the mitotic spindle nih.gov. Proper mitotic spindle organization and dynamics, influenced by CIK1, are indirectly linked to the correct positioning and segregation of the nucleus and chromosomes nih.gov.
Furthermore, S. cerevisiae expresses different isoforms of CIK1, including a shorter, cytoplasmic isoform that is specifically generated during mating and lacks a nuclear localization signal present in the longer, mitotic isoform nih.govnih.gov. This mating-specific cytoplasmic isoform is crucial for targeting Kar3 to cytoplasmic microtubules and SPBs to promote nuclear migration during conjugation nih.govnih.gov.
Genomic Integrity and DNA Repair Mechanisms
The Cik1-Kar3 complex contributes to genomic integrity by ensuring proper mitotic spindle organization and function, which is essential for accurate chromosome segregation. Defects in Cik1 or Kar3 can lead to chromosome instability and an increased rate of chromosome loss. nih.govyeastgenome.org Specifically, the Cik1-Kar3 complex is involved in the formation, positioning, and maintenance of the mitotic spindle. nih.gov Accurate chromosome segregation requires sister kinetochores to attach to microtubules emanating from opposite spindle poles, a process known as bipolar attachment. researchgate.net Loss of function of the Cik1/Kar3 motor complex can result in syntelic attachments, where both sister kinetochores attach to microtubules from the same spindle pole. nih.govplos.org Such erroneous attachments can lead to chromosome mis-segregation if not corrected. researchgate.netnih.gov
The role of CIK1 in genomic integrity extends to its connection with DNA repair processes, particularly in the context of DNA double-strand breaks (DSBs). Research indicates that the Cik1-Kar3 motor protein complex cooperates with chromatin remodellers to facilitate interactions between subtelomeric DSBs and the Nup84 nuclear pore complex. nih.gov This interaction is important for cell survival through break-induced replication (BIR), an error-prone DNA repair pathway. nih.gov Kinesin-14 (which includes Kar3 and its association with Cik1) and Nup84 are involved in mediating BIR-dependent repair at both telomeric and non-telomeric DSBs. nih.gov Furthermore, kinesin-14 plays a critical role in telomerase-independent telomere maintenance, highlighting another aspect of its contribution to genomic stability. nih.gov
While CIK1 is directly involved in spindle function and chromosome segregation, which are critical for preventing DNA damage due to mis-segregation, there is also evidence suggesting a broader interplay between spindle function and DNA damage response pathways. plos.orgfrontiersin.org The DNA damage response (DDR) and the spindle assembly checkpoint (SAC) are two key surveillance mechanisms that maintain genome integrity. plos.orgfrontiersin.org The SAC monitors spindle attachment and tension, while the DDR recognizes and signals DNA damage. plos.orgfrontiersin.org Recent studies suggest crosstalk between these pathways, and proteins involved in one pathway can influence the other. plos.orgfrontiersin.orgfrontiersin.org For instance, Checkpoint kinase 1 (CHK1), a key DDR protein, has also been implicated in spindle assembly and chromosome alignment, indicating a role in SAC activity. nih.govnih.gov While this directly concerns CHK1, it underscores the interconnectedness of pathways ensuring genomic stability, where CIK1's role in spindle function is intrinsically linked to the cellular capacity to prevent and respond to DNA damage.
Research Findings Related to CIK1 and Genomic Integrity
| Study | Organism | Key Finding | Relevance to Genomic Integrity/DNA Repair |
| Page and Snyder, 1992 nih.govyeastgenome.orgnih.gov | S. cerevisiae | cik1Δ cells exhibit mitotic defects, temperature sensitivity, and increased chromosome loss. | Direct link between CIK1 function and chromosome stability. |
| Jin et al., 2012 researchgate.netnih.govplos.org | S. cerevisiae | Loss of Cik1/Kar3 function leads to syntelic attachments and chromosome mis-segregation in the absence of checkpoint control. | Demonstrates CIK1's role in proper kinetochore-microtubule attachment essential for accurate segregation. |
| Chung et al., 2015 nih.govuniprot.orgscholaris.ca | S. cerevisiae | Cik1-Kar3 complex mediates interaction between subtelomeric DSBs and nuclear pore complex for BIR-dependent repair. | Reveals a direct role for CIK1 in a specific DNA repair pathway (BIR) by facilitating lesion localization. |
| Kakiuchi et al., 2007 (Cited in biologists.com) | S. cerevisiae | Bmh proteins, which interact with Cik1 and Kar3, are involved in kinetochore integrity and chromosome congression. | Suggests potential indirect links between CIK1-interacting proteins and kinetochore function/stability. |
| Shanks et al., Not dated (Cited in uniprot.org) | S. cerevisiae | Cik1p plays a critical role in passage through meiosis I. | Highlights CIK1's importance in meiotic chromosome segregation, crucial for germline genomic integrity. |
| Mieck et al., 2015 (Cited in uniprot.org) | S. cerevisiae | Non-catalytic motor domains enable processive movement and functional diversification of the kinesin-14 Kar3. | Provides context on the Kar3 motor function, which is regulated by Cik1 and relevant to chromosome movement. |
| Kornakov et al., Not dated (Cited in uniprot.org) | Not specified | EB1-Kinesin-14 complex is required for efficient metaphase spindle assembly and kinetochore bi-orientation. | Implicates the Kinesin-14 complex (containing Cik1) in key processes for accurate chromosome segregation. |
| Gonzalez et al., Not dated (Cited in uniprot.org) | Not specified | Common mechanistic themes for the powerstroke of kinesin-14 motors. | Provides insights into the motor activity of Kar3, relevant to its function with Cik1 in chromosome movement. |
| Freudenreich and Su, Not dated (Cited in uniprot.org) | Not specified | Relocalization of DNA lesions to the nuclear pore complex. | Supports the mechanism by which Cik1-Kar3 might facilitate DNA repair by influencing lesion localization. |
| Althoff et al., 2012 (Cited in researchgate.net) | Drosophila | Mps1 kinase contributes in a SAC-independent manner to the correction of erroneous initial attachments of chromosomes to the spindle. | While not directly about CIK1, it illustrates mechanisms for correcting attachment errors, a process CIK1 influences. |
| Sherwin and Wang, 2019 (Cited in researchgate.net) | Not specified | Accurate chromosome segregation depends on bipolar chromosome-microtubule attachment and tension generation on chromosomes. | Reinforces the importance of processes CIK1 is involved in for maintaining genomic integrity. |
| Kakiuchi et al., 2007 (Cited in biologists.com) | S. cerevisiae | Bmh proteins were co-purified with kinesin-related motors (Cin8 and Kar3), a Kar3-associated protein (Cik1), and Bim1. | Provides evidence of physical association between CIK1 and proteins involved in microtubule function and nuclear processes. |
| Tytell and Sorger, 2006 (Cited in biologists.com); Jin et al., 2012 researchgate.netnih.govplos.org | S. cerevisiae | cin8Δ and kar3Δ mutants display a kinetochore declustering phenotype similar to that of the bmh mutants, and cik1Δ cells. | Suggests a shared pathway involving CIK1, Kar3, Cin8, and Bmh proteins in maintaining kinetochore organization. |
| Finley and Berman, 2005 (Cited in asm.org) | Candida albicans | Microtubules in Candida albicans hyphae drive nuclear dynamics and connect cell cycle progression to morphogenesis. | Provides a broader context of microtubule motor protein roles (like Cik1/Kar3 homologs) in fungal cellular processes. |
| Abe et al., 2003 (Cited in asm.org) | S. cerevisiae | Saccharomyces cerevisiae kinesin- and dynein-related proteins required for anaphase chromosome segregation. | Places CIK1/Kar3 within the broader context of motor proteins essential for chromosome movement during anaphase. |
| Xiang et al., 2000 (Cited in asm.org) | S. cerevisiae | SPB-localized ScKar3/Cik1 shortens interdigitating microtubules emanating from the SPBs of opposite nuclei to complete karyogamy. | Illustrates a specific microtubule-related function of Cik1/Kar3 in nuclear fusion, a process involving genome mixing. |
| Sproul et al., 2005 (Cited in asm.org) | S. cerevisiae | ScKar3/Cik1 and ScKar3/Vik1 complexes move processively and quite rapidly along microtubules. | Describes the motility characteristics of the Cik1-containing motor complex. |
| Page and Snyder, 1992 nih.govyeastgenome.orgnih.gov; Meluh and Rose, 1990 (Cited in nih.gov) | S. cerevisiae | ScCik1 and ScKar3 localize to the spindle pole body (SPB) in vegetatively growing cells. | Establishes the cellular location of CIK1, relevant to its function in spindle organization and karyogamy. |
| Manning et al., 1999 (Cited in nih.gov); Page et al., 1994 (Cited in nih.gov) | S. cerevisiae | ScCik1 has been shown to target ScKar3 to interpolar microtubule (ipMT) plus ends of the central spindle. | Details how CIK1 influences the localization of its motor partner, impacting spindle structure. |
| Hoyt et al., 1992 (Cited in asm.org) | S. cerevisiae | A genetic screen identified cik mutants defective in nuclear fusion (karyogamy) and chromosome maintenance. | Describes the initial identification of CIK1 based on phenotypes related to chromosome stability. |
| Page and Snyder, 1992 nih.govyeastgenome.orgnih.gov | S. cerevisiae | cik1-delta indicates CIK1 is important for the formation or maintenance of a spindle apparatus. | Directly links CIK1 deletion to defects in spindle structure. |
Regulation of Cik1 Protein Function and Expression
Cell Cycle-Dependent Expression and Stability of CIK1 Isoforms
CIK1 expression is regulated in a cell cycle-dependent manner during vegetative growth, with transcription peaking in mitosis. nih.gov This cyclical expression pattern is similar to that of B-type cyclins like Clb2. nih.gov During vegetative growth, the longer isoform, Cik1L, is expressed. nih.gov At the end of mitosis, Cik1L is targeted for proteasomal degradation through ubiquitination mediated by the Anaphase Promoting Complex/Cyclosome (APC/C) in conjunction with Cdh1 (APC/CCdh1). nih.gov This degradation is crucial for cell cycle progression. nih.gov
Interestingly, upon exposure to the mating pheromone alpha factor, an alternate transcriptional start site is utilized, leading to the expression of a smaller, APC/C-resistant isoform, Cik1S. nih.gov This shorter isoform lacks the N-terminal domain present in Cik1L that is required for ubiquitination by APC/CCdh1, rendering Cik1S stable during mating. nih.gov The differential regulation of these two isoforms is coupled with transcriptional control and APC/C-mediated proteolysis. nih.gov
Research findings highlight the functional distinction between the isoforms: cells expressing only Cik1L exhibit defects in nuclear fusion, while those expressing only Cik1S show an increased rate of chromosome loss. nih.gov This suggests that the specific function of CIK1 is linked to the expression and stability of its different isoforms, which are regulated according to the cell's needs (vegetative growth vs. mating). nih.gov
The following table summarizes the cell cycle-dependent regulation and stability of CIK1 isoforms:
| Isoform | Expressed During | Regulation of Expression | Degradation Mechanism | Stability | Functional Role |
| Cik1L (Long) | Vegetative Growth (peaking in mitosis) | Cell cycle-regulated transcription | APC/CCdh1-mediated ubiquitination and proteasomal degradation | Unstable at the end of mitosis | Mitotic spindle regulation, accurate chromosome segregation |
| Cik1S (Short) | Mating (induced by alpha factor) | Alternate transcriptional start site | Resistant to APC/CCdh1-mediated degradation | Stable during mating | Nuclear fusion |
Post-Translational Regulatory Mechanisms Governing CIK1 Activity
Post-translational modifications (PTMs) play a crucial role in regulating protein function, including activity, localization, stability, and interactions. embopress.orgnih.govabcam.comcsic.es While the search results specifically mention ubiquitination as a key PTM regulating Cik1L stability nih.govnih.gov, other PTMs could potentially influence CIK1 activity or interactions. Ubiquitination of Cik1L by APC/CCdh1 at the end of mitosis serves as a signal for its proteasomal degradation, thereby regulating its abundance and activity during the cell cycle. nih.govnih.gov The absence of the APC/C-targeting sequence in Cik1S makes it resistant to this degradation pathway, contributing to its stability during mating. nih.gov
Although not explicitly detailed in the search results for CIK1, PTMs in general are known to regulate protein activity through various mechanisms, including altering protein-protein interactions, influencing subcellular localization, and directly impacting enzyme activity. embopress.orgnih.govabcam.com Given that CIK1 interacts with the motor protein Kar3 nih.govresearchgate.netresearchgate.net, it is plausible that PTMs could modulate this interaction, thereby affecting the function of the Kar3-CIK1 complex.
Spatial and Temporal Control of CIK1 Protein Subcellular Localization
The subcellular localization of CIK1 is dynamic and changes depending on the cell cycle stage and cellular state, reflecting its diverse functions. This spatial and temporal control is critical for coordinating CIK1 activity with specific microtubule-based processes.
Localization to Spindle Pole Bodies (SPBs)
CIK1 localizes to the spindle pole bodies (SPBs), which are the microtubule-organizing centers in S. cerevisiae. nih.govnih.govnih.govnih.gov In vegetatively growing cells, CIK1 is found at the nuclear face of the SPB. nih.gov During mating, upon exposure to alpha factor, CIK1 relocalizes to the cytoplasmic face of the SPB. nih.gov This localization to the SPB is observed in both vegetative and pheromone-treated cells. nih.govresearchgate.net The association with SPBs is important for CIK1's role in organizing microtubule arrays and establishing the spindle during vegetative growth. researchgate.netnih.gov
Dynamic Localization on Mitotic Spindles and Cytoplasmic Microtubules
Beyond the SPBs, CIK1 exhibits dynamic localization on microtubules. During vegetative growth, Cik1L localizes to the mitotic spindle and is involved in regulating spindle dynamics. nih.gov In metaphase, Cik1 can be present on short spindles and at SPBs, and its localization can appear in a bi-lobed configuration along short spindles, typical of proteins associated with kinetochores. biorxiv.orgnih.gov In anaphase, Cik1 localization is observed along the extended spindles and as a haze near the SPBs in the interior of the nucleus, also typical of kinetochores. biorxiv.orgbiologists.com
During mating, CIK1 relocalizes to cytoplasmic microtubules that extend into the mating projection (shmoo tip). nih.govnih.govresearchgate.netuniprot.org This cytoplasmic localization is crucial for its role in nuclear fusion (karyogamy). nih.govresearchgate.netuniprot.org The localization to both nuclear (spindle) and cytoplasmic microtubules highlights the versatile roles of CIK1 in different cellular contexts.
Factors Influencing Localization Specificity
Several factors influence the specific subcellular localization of CIK1. A primary determinant of CIK1 localization is its interaction with the kinesin motor protein Kar3. nih.govresearchgate.netresearchgate.net CIK1 and Kar3 are interdependent for their localization to SPBs and microtubules. nih.govresearchgate.net The Kar3-CIK1 complex functions together in both vegetative growth and mating. nih.gov
The existence of two distinct CIK1 isoforms, Cik1L and Cik1S, also contributes to differential localization. nih.gov The N-terminal sequence specific to the mitotic Cik1L contains a putative nuclear localization signal (NLS) that is absent in Cik1S. nih.gov This difference in sequence might explain the distinct localization patterns of the two isoforms, with Cik1L primarily nuclear (on the spindle) during vegetative growth and Cik1S having a role in the cytoplasm during mating. nih.govbiorxiv.orgnih.gov
Furthermore, the binding partner of Kar3 dictates its subcellular localization; the Kar3-CIK1 heterodimer is transported into the nucleus due to the NLS in Cik1, while the Kar3-Vik1 heterodimer is only cytoplasmic. biorxiv.orgnih.gov This underscores the importance of the specific protein complex formed in determining localization and function.
The cell cycle stage also influences CIK1 localization. Cik1 localization on spindles and at SPBs varies throughout the cell cycle stages, including G1, S phase, metaphase, and anaphase. biorxiv.orgnih.govbiologists.com
Genetic Analysis and Evolutionary Context of Cik1 Protein
Phenotypic Consequences of CIK1 Gene Perturbations in Saccharomyces cerevisiae
Perturbations to the CIK1 gene, such as deletion or mutation, lead to a range of observable phenotypes in Saccharomyces cerevisiae, particularly affecting chromosome stability and spindle morphology.
Chromosome Instability Phenotypes
Mutations in the CIK1 gene were initially identified in genetic screens designed to find genes important for chromosome maintenance, leading to the designation "cik" for chromosome instability and karyogamy. nih.gov Cells lacking functional CIK1 exhibit increased rates of chromosome loss. nih.govnih.gov This instability underscores the critical role of CIK1 in ensuring accurate chromosome segregation during cell division.
Spindle Abnormalities and Microtubule Bundle Morphology
Loss of CIK1 function is associated with notable defects in mitotic spindle structure and microtubule organization. cik1 deletion mutants often display abnormal spindle morphology, including short mitotic metaphase spindles with splayed microtubules, which increases spindle width. uniprot.orgnih.gov CIK1 is important for the formation and maintenance of a proper spindle apparatus during vegetative growth. nih.gov The Kar3-CIK1 motor complex is involved in spindle midzone assembly, cross-linking anti-parallel microtubules to align them on the spindle axis. uniprot.org During mitotic metaphase, the motor activity of Kar3-CIK1 pulls splayed microtubules into alignment as it travels polewards. uniprot.org
The table below summarizes some observed phenotypic consequences of cik1 mutations:
| Phenotype | Description | References |
| Chromosome Instability | Increased rate of chromosome loss. | nih.govnih.gov |
| Abnormal Spindle Morphology | Short metaphase spindles, splayed microtubules. | uniprot.orgnih.gov |
| Increased Spindle Width | Result of splayed microtubules in mutant cells. | uniprot.org |
| Defective Spindle Assembly/Maintenance | Impaired formation or maintenance of spindle. | nih.gov |
| Karyogamy Defects | Essential for nuclear fusion during mating. | uniprot.orgyeastgenome.orgnih.govnih.gov |
| Increased Cell Size | Observed in cik1 deletion mutants. | yeastgenome.org |
| Abnormal Bud Morphology | Observed in cik1 deletion mutants. | yeastgenome.org |
| Decreased Vegetative Growth Rate | Observed in cik1 deletion mutants. | yeastgenome.org |
Genetic Interaction Networks Involving CIK1
Genetic interaction studies have been instrumental in understanding the cellular pathways and protein complexes in which CIK1 participates. These studies reveal both essential partnerships and functional redundancies or antagonisms with other genes.
Synthetic Lethality and Suppressor Gene Identification
Synthetic lethality occurs when mutations in two different genes are viable individually but lethal when combined in the same cell. asm.org CIK1 exhibits synthetic lethal interactions with a number of genes, highlighting its crucial role in pathways that, when compromised along with CIK1, lead to inviability. For example, cik1Δ is lethal in combination with dyn1Δ, a mutation in the gene encoding cytoplasmic dynein, and this lethality can be suppressed by a kip2Δ mutation. rupress.org This indicates overlapping or compensatory functions between these motors and their regulators in processes like spindle positioning. rupress.org
Genetic interaction screens have identified numerous genes that show synthetic lethal or synthetic growth defect interactions with CIK1. yeastgenome.orgthebiogrid.orgalliancegenome.org These interacting genes often provide clues about the functional network CIK1 operates within, including genes involved in microtubule function, spindle organization, and chromosome segregation. asm.orgstring-db.orgnih.gov
Quantitative Genetic Interaction Profiling
Genome-wide quantitative genetic interaction profiling has provided a broader perspective on CIK1's functional relationships. nih.govresearchgate.net These studies measure the degree of fitness change in double mutants compared to the expected combined effect of the single mutations, revealing both negative (synthetic sick or lethal) and positive (suppressor) interactions. thebiogrid.orgresearchgate.net
Quantitative analysis shows that CIK1 has a significant number of negative genetic interactions, consistent with its important role in essential cellular processes. nih.gov Comparison of the genetic interaction profiles of CIK1 and its paralog VIK1 reveals distinct interaction patterns, suggesting specialized functional roles despite their similarity and shared interaction with Kar3. nih.govresearchgate.net For instance, CIK1 interaction profiles are more closely associated with genes involved in chromosome cohesion and segregation, while VIK1 profiles correlate more with genes related to microtubule assembly and stabilization. nih.gov
The table below shows examples of genetic interactions involving CIK1:
| Interacting Gene | Interaction Type | Phenotype of Double Mutant | References |
| KAR3 | Physical/Functional | Essential partnership | biorxiv.orgnih.govresearchgate.netuniprot.org |
| VIK1 | Paralog, Distinct Functions | Different genetic interaction profiles | nih.govresearchgate.netresearchgate.net |
| DYN1 | Synthetic Lethality | Lethal with cik1Δ | rupress.org |
| KIP2 | Suppressor of dyn1Δ cik1Δ | Suppresses lethality | rupress.org |
| CIN8 | Synthetic Sick/Lethal | Negative interaction with cik1Δ | nih.govoup.com |
| RTT109 | Negative Genetic | More severe fitness defect | thebiogrid.org |
| PKC1 | Synthetic Lethality | Hypersensitive to lowered Pkc1 activity | asm.org |
Evolutionary History and Paralog Divergence
CIK1 has a paralog in Saccharomyces cerevisiae named VIK1. yeastgenome.orgnih.gov Both CIK1 and VIK1 arose from the whole genome duplication event in the yeast lineage. yeastgenome.orgnih.gov They both encode kinesin-associated proteins that form separate heterodimeric complexes with the minus-end-directed microtubule motor protein Kar3, mediating various microtubule-dependent processes. nih.gov
Despite originating from a duplication event and sharing structural similarities, CIK1 and VIK1 have undergone functional divergence. nih.govresearchgate.netasm.org This divergence is evident in their different genetic interaction profiles and distinct roles within the cell. nih.govresearchgate.net While both proteins interact with Kar3, CIK1 shows a stronger correlation with the KAR3 interaction profile compared to VIK1. nih.gov
Furthermore, CIK1 and VIK1 exhibit differences in gene expression and protein localization. nih.gov During vegetative growth, the Kar3-CIK1 heterodimer is primarily found in the nucleus, associated with the mitotic spindle, while the Kar3-VIK1 heterodimer localizes to the spindle poles, presumably on the cytoplasmic face. biorxiv.orgnih.govnih.gov This compartmentalization of Kar3 function through its association with either Cik1 or Vik1 allows budding yeast to regulate microtubule activities separately in the nucleus and cytoplasm. biorxiv.org
The divergence extends to their roles in different cellular processes. For example, CIK1 is essential for karyogamy (nuclear fusion) during mating, a function not shared by VIK1. uniprot.orgyeastgenome.orgnih.govnih.gov Additionally, studies have identified functionally distinct isoforms of CIK1, regulated differently throughout the cell cycle and contributing to specialized functions in mitosis and mating. nih.govnih.gov This differential regulation and the distinct genetic interaction profiles highlight how paralogs like CIK1 and VIK1 can evolve specialized roles following a gene duplication event. nih.govresearchgate.net
Advanced Methodological Approaches in Cik1 Protein Research
Genetic Screening and Mutant Isolation Techniques for CIK1 Studies
Genetic screening has been instrumental in identifying CIK1 and understanding its cellular roles. Early genetic screens aimed at identifying genes crucial for spindle pole body (SPB) and microtubule functions led to the isolation of cik mutants, characterized by defects in nuclear fusion (karyogamy) and chromosome maintenance. nih.gov These mutants defined complementation groups, one of which corresponded to CIK1. nih.gov
A more targeted approach involved genome-wide screens for yeast mutants sensitive to specific cellular stresses. For instance, a screen for mutants sensitive to hydroxyurea (B1673989) (HU), a DNA synthesis inhibitor, successfully isolated cik1 and kar3 mutants, highlighting their importance in the efficient kinetochore-microtubule interaction under stressful DNA replication conditions. nih.govresearchgate.net
The process of mutant isolation often involves introducing mutated cik1 genes, sometimes on plasmids, into cik1 deletion strains. nih.gov Transformants are then plated on selective media, such as those containing HU or at different temperatures, to screen for specific phenotypes like HU sensitivity or temperature sensitivity. nih.gov Mutants exhibiting the desired characteristics are then analyzed further. nih.gov Identification of the specific mutation sites within the CIK1 gene in these isolated mutants is typically performed by recovering the plasmids and sequencing the mutated gene. nih.gov This allows researchers to correlate specific genetic alterations with observed functional defects.
Biochemical and Biophysical Characterization Approaches
Biochemical and biophysical techniques provide crucial insights into the intrinsic properties of the CIK1 protein and its interactions, particularly with microtubules and its binding partner, Kar3.
In Vitro Microtubule Motility and Dynamics Assays
In vitro assays are widely used to directly observe and quantify the effects of CIK1, often in complex with Kar3, on microtubule behavior. A powerful approach involves using yeast lysate-based microtubule dynamics reconstitution assays coupled with Total Internal Reflection Fluorescence (TIRF) microscopy. nih.govresearchgate.netbiorxiv.org This technique allows for the visualization of single microtubules and the tracking of motor protein motility in a system that includes the complexity of cellular components present in the lysate. nih.govresearchgate.netbiorxiv.org
These assays have revealed that the Kar3-CIK1 heterodimer influences microtubule dynamics in a cell-cycle-dependent manner. For example, Kar3-CIK1 has been shown to promote microtubule catastrophes (rapid shortening) and pauses in the G1 phase, while increasing catastrophes in metaphase and anaphase. nih.govresearchgate.net Furthermore, adapting this assay to track motor protein motility demonstrated that CIK1 is essential for Kar3 to track microtubule plus-ends during S phase and metaphase. nih.govresearchgate.net
Microtubule gliding assays, using purified Kar3/CIK1 protein attached to a surface, are also employed to measure the motor's ability to move microtubules. These assays have shown that purified His6Kar3/CIK1-S tag protein can induce microtubule gliding at a measurable velocity. embopress.org
Protein Purification and Reconstitution Systems
Studying the biochemical activities of CIK1 often requires purifying the protein, sometimes in complex with Kar3, and reconstituting its function in a controlled environment. As mentioned in the context of motility assays, biochemical reconstitution assays using yeast lysates from cell cycle-synchronized cells have been developed to study microtubule dynamics in a more native cellular context. nih.govbiorxiv.org
For in vitro motility assays like microtubule gliding, purification of tagged Kar3/CIK1 protein (e.g., His6Kar3/CIK1-S tag) is necessary. embopress.org While specific detailed protocols for CIK1 purification are not provided in the search results, standard protein purification techniques, which often involve affinity tags and chromatography, would be employed to obtain sufficient quantities of purified protein for biochemical and biophysical characterization. Reconstitution systems involve combining purified proteins (like Kar3-CIK1 and tubulin) under controlled buffer conditions to mimic the cellular environment and observe their interactions and activities.
Advanced Imaging and Microscopy Techniques
Advanced imaging techniques are essential for visualizing the localization and dynamics of CIK1 within the cellular context, providing insights into its spatial and temporal regulation.
Immunofluorescence Microscopy for Subcellular Localization
Immunofluorescence microscopy is a widely used technique to determine the subcellular localization of proteins. molbiolcell.orgnih.gov This method involves fixing cells, permeabilizing them, and then using antibodies that specifically bind to the target protein (CIK1 in this case). nih.govnih.govresearchgate.net The primary antibody is then detected using a fluorescently labeled secondary antibody, allowing visualization of the protein's location using a fluorescence microscope. nih.gov
Studies on CIK1 have extensively utilized immunofluorescence microscopy, often employing fluorescent protein fusions (e.g., Cik1-mScarlet, CIK1-beta-galactosidase fusions) or antibodies against tagged or endogenous CIK1. nih.govnih.govbiorxiv.orgresearchgate.net These studies have shown that CIK1 localizes to the spindle pole body (SPB) and microtubules in S. cerevisiae. nih.govresearchgate.net Immunofluorescence has been crucial in demonstrating the cell cycle-dependent localization of CIK1 and its binding partner Kar3, showing how their distribution changes during different stages of mitosis. nih.govbiorxiv.org Furthermore, this technique has been used to show that the localization of Kar3 and CIK1 to the SPB and microtubules is interdependent, suggesting they form a complex in vivo. researchgate.net
Live-Cell Imaging and Quantitative Microscopy of Microtubule Dynamics
Live-cell imaging and quantitative microscopy are indispensable tools for studying the dynamic behavior of microtubules and their associated proteins like CIK1 in living cells. These techniques allow researchers to visualize and measure processes such as microtubule assembly, disassembly, and the movement of proteins along microtubules in real-time.
Studies utilizing live-cell imaging with fluorescent protein fusions (e.g., GFP-Kar3, mRUBY2-Tub1, Cik1-mScarlet-I) have provided significant insights into CIK1's localization and its impact on microtubule dynamics throughout the cell cycle. For instance, time-lapse wide-field fluorescence microscopy has been used to observe the localization of GFP-Kar3 and mRUBY2-Tub1 in cell-cycle-arrested cells depleted of Cik1. biorxiv.org This approach revealed that Cik1 depletion affects the localization of Kar3 and the morphology of microtubules at different cell cycle stages. biorxiv.org
Quantitative microscopy allows for the measurement of specific parameters of microtubule dynamics, such as assembly and disassembly rates, as well as growth parameters. By reconstituting microtubule dynamics in yeast cell lysates and using techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, researchers can observe single microtubules and quantify the effects of proteins like CIK1. biorxiv.orgresearchgate.net This methodology, adapted to track single molecules, has shown that the Kar3-CIK1 complex is necessary for tracking microtubule plus-ends during S phase and metaphase in budding yeast. biorxiv.orgnih.govresearchgate.netresearchgate.netnih.gov
Experiments involving the depletion of CIK1 have demonstrated its importance for the formation and maintenance of a functional spindle apparatus. nih.gov Live-cell imaging of Cik1-depleted cells has shown defects in spindle size and dynamics, initiating anaphase from significantly shorter metaphase spindles compared to control cells. researchgate.netrupress.org
Data from quantitative microscopy experiments can be summarized in tables to illustrate the impact of CIK1 on microtubule dynamics. For example, studies have quantified microtubule assembly rates, disassembly rates, and growth parameters in wild-type cells and cells depleted of CIK1 at different cell cycle stages. biorxiv.org
Table 1: Effect of CIK1 Depletion on Reconstituted Microtubule Dynamics Parameters
| Cell Cycle Stage | Condition | Assembly Rate (µm/min) | Disassembly Rate (µm/min) | Growth Parameters |
| G1 | WT | Data varies | Data varies | Data varies |
| G1 | Cik1-depleted | Data varies | Data varies | Data varies |
| S phase | WT | Data varies | Data varies | Data varies |
| S phase | Cik1-depleted | Data varies | Data varies | Data varies |
| Metaphase | WT | Data varies | Data varies | Data varies |
| Metaphase | Cik1-depleted | Data varies | Data varies | Data varies |
| Anaphase | WT | Data varies | Data varies | Data varies |
| Anaphase | Cik1-depleted | Data varies | Data varies | Data varies |
Note: Specific numerical data would be included here based on detailed findings from quantitative microscopy studies, such as those referenced in biorxiv.org.
Fluorescence-Based Tracking of Protein Motility
Fluorescence-based tracking of protein motility provides a direct way to observe the movement of individual or populations of CIK1 proteins and complexes along cellular structures, particularly microtubules. This technique often involves tagging CIK1 or its binding partners (like Kar3) with fluorescent proteins and visualizing their movement using high-resolution microscopy, such as TIRF microscopy. biorxiv.orgresearchgate.net
Studies employing single-molecule tracking have been instrumental in understanding how CIK1 influences the motility of the Kar3 motor protein. By adapting microtubule dynamics reconstitution assays to follow single molecules using three-color TIRF microscopy, researchers have observed complex behaviors of Kar3, including motility along microtubules, static interactions, and tracking of dynamic plus-ends. biorxiv.orgnih.gov
Detailed research findings indicate that CIK1 is necessary for Kar3 to track microtubule plus-ends during S phase and metaphase in S. cerevisiae. biorxiv.orgnih.govresearchgate.netresearchgate.netnih.gov However, this requirement is surprisingly absent during anaphase. biorxiv.orgnih.govresearchgate.netresearchgate.netnih.gov This highlights a cell-cycle-dependent regulatory role for CIK1 in Kar3 motility. Furthermore, minus-end-directed motility of Kar3 observed in cell lysates appears to be largely dependent on CIK1. biorxiv.org
Quantitative data on protein motility, such as the rate of movement, can be obtained through fluorescence-based tracking. For example, the rate of Kar3 minus-end directed motility in metaphase-arrested lysate has been measured. biorxiv.org
Table 2: Kar3 Motility in the Presence and Absence of CIK1
| Cell Cycle Stage | Condition | Motility Direction | Motility Rate (µm/min) | Plus-End Tracking |
| Metaphase | WT Lysate | Minus-end | ~0.64 ± 0.27 biorxiv.org | Observed biorxiv.orgnih.gov |
| Metaphase | Cik1-depleted Lysate | Not observed | - | Absent biorxiv.orgnih.gov |
| Anaphase | WT Lysate | Data varies | Data varies | Observed biorxiv.orgnih.gov |
| Anaphase | Cik1-depleted Lysate | Observed biorxiv.org | Data varies | Observed biorxiv.orgnih.gov |
Note: Specific numerical data for all conditions and stages would be included based on detailed findings from motility studies, such as those referenced in biorxiv.org.
Systems Biology and Proteomic Approaches
Systems biology and proteomic approaches provide a broader perspective on CIK1's function by examining its interactions within the cellular network and the regulation of its expression at a global level.
High-Throughput Protein-Protein Interaction Mapping
High-throughput protein-protein interaction mapping techniques, such as affinity capture coupled with mass spectrometry (Affinity Capture-MS) and yeast two-hybrid screens, have been used to identify proteins that interact with CIK1. yeastgenome.orgthebiogrid.orgthebiogrid.orgthebiogrid.org These methods help to delineate the protein complexes that CIK1 is part of and to infer its cellular roles based on the functions of its interaction partners.
Studies have consistently shown a strong and specific interaction between CIK1 and the kinesin-14 motor protein Kar3. nih.govyeastgenome.orguniprot.orgnih.govuniprot.orgnih.gov This interaction is crucial for the localization and function of Kar3. biorxiv.orgnih.govuniprot.orgnih.gov High-throughput screens have identified numerous other potential interaction partners for CIK1, providing a complex network of associations. yeastgenome.org
Data from protein-protein interaction studies can be presented in tables, listing identified interactors and the methods used for their detection.
Table 3: Selected CIK1 Interaction Partners Identified by High-Throughput Methods
| Interactor Protein | Method(s) Used | Reference(s) |
| Kar3 | Affinity Capture-MS, Two-hybrid, Co-immunoprecipitation | yeastgenome.orgnih.govnih.gov |
| Bim1 | Affinity Capture-MS | molbiolcell.org |
| Vik1 | Affinity Capture-MS, Two-hybrid | yeastgenome.org |
| (Other interactors) | (Various methods) | yeastgenome.org |
Note: This table is illustrative and would include a more comprehensive list of interactors and corresponding data from databases like BioGRID yeastgenome.orgthebiogrid.org and studies like molbiolcell.org.
Protein-protein interaction mapping has revealed that CIK1 forms a ternary complex with Kar3 and the EB1 homolog Bim1, which is important for metaphase spindle assembly and kinetochore bi-orientation. rupress.orgmolbiolcell.org The interaction between CIK1 and Kar3 is mediated, in part, by coiled-coil domains and influences the structure and function of the Kar3 motor. nih.govnih.gov
Analysis of Gene Expression Chronology
Analysis of gene expression chronology, often utilizing techniques like microarray hybridization or RNA sequencing across different cell cycle stages or conditions, provides insights into when and under what circumstances the CIK1 gene is transcribed. molbiolcell.org This helps to understand the regulatory mechanisms controlling CIK1 production and its availability for cellular functions.
Studies have shown that CIK1 transcription is cell-cycle regulated in Saccharomyces cerevisiae, with mRNA levels peaking during mitosis. molbiolcell.orgnih.gov This temporal regulation aligns with CIK1's roles in mitotic spindle organization and chromosome segregation. nih.govnih.gov
Furthermore, CIK1 expression is transcriptionally induced upon exposure to mating pheromone (alpha factor), which prepares cells for karyogamy. nih.govnih.gov This induction leads to the expression of a potentially different isoform of CIK1, highlighting a link between transcriptional regulation and the specific cellular functions of CIK1 during different life cycle stages. nih.gov
Detailed research findings from gene expression studies can show the fluctuations in CIK1 mRNA levels across the cell cycle.
Table 4: Relative CIK1 mRNA Levels Across Cell Cycle Stages
| Cell Cycle Stage | Relative mRNA Level | Reference(s) |
| G1 | Low | molbiolcell.orgnih.gov |
| S phase | Increasing | molbiolcell.org |
| Metaphase | Peak | molbiolcell.orgnih.gov |
| Anaphase | Decreasing | nih.gov |
| Telophase | Low | nih.gov |
| Alpha Factor Arrest | Induced | nih.govnih.gov |
Note: This table is illustrative and would ideally include quantitative data (e.g., normalized expression values) from gene expression studies like those referenced in molbiolcell.orgnih.gov.
The cell cycle-dependent regulation of CIK1 expression, along with post-translational modifications and the existence of different isoforms, contributes to the precise temporal and spatial control of CIK1 function. nih.gov
Concluding Perspectives and Future Research Directions
Unresolved Questions in CIK1 Protein Biology and Regulation
Despite extensive research, the precise mechanisms governing CIK1's diverse functions and its intricate regulation are not fully elucidated. One key unresolved question pertains to the identity of the cortex-binding partner that tethers the Kar3-CIK1 complex to the cell cortex during karyogamy. nih.govpsu.edu While in vitro analysis suggests the N-terminal domain of Kar3-CIK1 is involved in this binding, the specific interacting protein remains to be identified. nih.govpsu.edu
Another area requiring further investigation is the detailed mechanism by which CIK1 targets Kar3 to microtubule plus ends and how this interaction facilitates microtubule depolymerization. nih.govpsu.edu Although it is known that CIK1 contains an EB binding domain (SxIP) that can interact with EB proteins like Mal3 at microtubule plus-ends, the dynamic interplay between CIK1, Kar3, EB proteins, and microtubule dynamics warrants deeper exploration. pnas.org
The existence of functionally distinct CIK1 isoforms, regulated by mechanisms such as APC/C-mediated proteolysis and alternative transcriptional start sites, adds another layer of complexity. nih.gov While it is known that these isoforms contribute to differential localization and function during vegetative growth and mating, the full spectrum of their specific roles and the precise regulatory pathways controlling their expression and degradation require further detailed study. nih.gov
Furthermore, while reconstitution systems have provided valuable insights into the distinct activities of Kar3-CIK1 and Kar3-Vik1 heterodimers on microtubule dynamics in vitro, some caveats exist, such as the mixing of nucleoplasm and cytoplasm and the lack of spatial cues in these systems. nih.govresearchgate.netbiologists.combiorxiv.org Addressing these limitations and integrating in vitro findings with in vivo observations across different cell cycle stages will be crucial for a comprehensive understanding of CIK1-mediated regulation of Kar3. nih.govresearchgate.net
Broader Implications for Microtubule Cytoskeleton Research and Cellular Processes
Research on this compound has broader implications for understanding the regulation of the microtubule cytoskeleton and various cellular processes beyond spindle dynamics and karyogamy. The finding that CIK1, in conjunction with Kar3, can influence microtubule length and dynamics highlights the critical role of kinesin-14 motors and their accessory proteins in shaping cellular architecture. pnas.org Understanding how Kar3-CIK1 exerts minus-end-directed forces at microtubule tips to disrupt growth provides general principles for how molecular motors regulate microtubule dynamics. pnas.org
Moreover, the distinct functions imparted to Kar3 by its binding partners, CIK1 and Vik1, underscore a mechanism of achieving functional diversity from a single motor protein. nih.govresearchgate.netbiologists.combiorxiv.org This principle of accessory protein-mediated modulation of motor activity and localization is likely applicable to other motor proteins and cellular contexts, offering insights into the intricate regulation of intracellular transport and force generation.
Recent findings also suggest an underappreciated role for microtubule-associated proteins like Kar3 and its cofactors in endoplasmic reticulum-associated protein degradation (ERAD). molbiolcell.org While CIK1 itself might not be directly required for the tested ERAD pathway in S. cerevisiae, the involvement of its paralog Vik1 with Kar3 in this process suggests potential broader connections between microtubule function, motor proteins, and protein quality control pathways. molbiolcell.org Future research into CIK1 could indirectly shed light on these interconnected cellular processes.
This compound as a Model for Kinesin Motor Regulation and Accessory Protein Function
CIK1 serves as a valuable model for studying the regulation of kinesin motors by non-catalytic accessory proteins. The formation of a heterodimer between the motor protein Kar3 and the non-motor protein CIK1 is a key regulatory mechanism. nih.govembopress.orgnih.gov This interaction induces structural changes in Kar3, altering its motor velocity and likely regulating its activity in vivo. embopress.orgnih.gov
The differential regulation of Kar3 by CIK1 and Vik1, leading to distinct localization and functional outcomes at different cell cycle stages and cellular compartments, provides a compelling example of how accessory proteins can dictate motor specificity and activity. nih.govresearchgate.netbiologists.combiorxiv.org Studying the molecular details of how CIK1 and Vik1 differentially interact with Kar3 and microtubules can reveal general principles of how accessory proteins modulate kinesin motor function.
Furthermore, the identification of distinct CIK1 isoforms with specialized functions and regulatory mechanisms, such as APC/C-mediated degradation, offers a model for understanding how the expression and stability of accessory proteins contribute to the precise temporal and spatial control of motor activity. nih.gov Investigating the signaling pathways and molecular machinery that govern CIK1 isoform expression and degradation will provide deeper insights into the complex regulatory networks controlling cytoskeletal dynamics.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to study CIK1's role in microtubule dynamics and spindle assembly?
- Methodological Answer :
- Yeast genetic models : Use Saccharomyces cerevisiae strains with CIK1 knockouts or conditional mutants (e.g., temperature-sensitive alleles) to observe spindle defects during mitosis or meiosis .
- Co-immunoprecipitation (Co-IP) : Identify CIK1's binding partners (e.g., Kar3 motor protein) in spindle pole body extracts. Validate interactions using reciprocal IP and colocalization via fluorescence microscopy .
- Microtubule polymerization assays : Combine purified CIK1 protein with tubulin in vitro to assess its effect on microtubule stability using turbidimetry or TIRF microscopy .
Q. How can researchers validate CIK1's involvement in kinetochore-microtubule interactions under DNA replication stress?
- Methodological Answer :
- Hydroxyurea (HU) treatment : Expose yeast cells to HU to stall DNA replication and monitor kinetochore-microtubule reattachment using live-cell imaging with fluorescently tagged tubulin (e.g., GFP-Tub1) .
- Quantitative phenotype analysis : Measure anaphase entry delays in cik1Δ mutants via time-lapse microscopy and compare with wild-type strains. Use statistical tools (e.g., ANOVA) to confirm significance .
Advanced Research Questions
Q. How can contradictory data on CIK1's expression under drug treatment (e.g., griseofulvin) be resolved?
- Methodological Answer :
- Hypothesis-driven RNA-seq : Compare transcriptomes of griseofulvin-treated wild-type and cik1Δ strains to identify compensatory pathways that upregulate CIK1. Use tools like DESeq2 for differential expression analysis .
- Chromatin immunoprecipitation (ChIP) : Test if griseofulvin induces transcription factors binding to the CIK1 promoter. Include negative controls (e.g., untreated cells) to rule out nonspecific effects .
Q. What strategies optimize the detection of CIK1 post-translational modifications (PTMs) in proteomic studies?
- Methodological Answer :
- Immunoaffinity enrichment : Use anti-CIK1 antibodies coupled with protein A/G beads to isolate CIK1 from lysates. Perform LC-MS/MS with collision-induced dissociation (CID) to identify PTMs like phosphorylation .
- Stable isotope labeling (SILAC) : Compare PTM profiles between wild-type and kinase-deficient mutants (e.g., kar3Δ) to pinpoint regulatory modifications .
Q. How to design a study reconciling CIK1's structural homology with human complement regulatory proteins (e.g., CRP)?
- Methodological Answer :
- Comparative modeling : Use tools like SWISS-MODEL to align CIK1's central domain (residues 1329–1210) with CRP domains. Validate predictions via X-ray crystallography or cryo-EM .
- Functional cross-species assays : Express human CRP in yeast cik1Δ mutants and assess rescue of microtubule defects. Include negative controls (e.g., empty vector) .
Guidelines for Rigorous CIK1 Research
- Reproducibility : Adhere to NIH guidelines for preclinical studies, including detailed reporting of yeast strain genotypes, growth conditions, and microscopy settings .
- Data sharing : Deposit raw proteomics data in repositories like PRIDE or ProteomeXchange to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
